molecular formula C21H23N5 B2563391 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-82-5

3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2563391
CAS No.: 866843-82-5
M. Wt: 345.45
InChI Key: MRXKNJKTHKZGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These compounds are relevant structural templates in both natural and synthetic biologically active compounds . They have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of similar compounds involves a nucleophilic substitution reaction . For example, a new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with a triazoloquinazoline core. This core is often decorated with various functional groups to enhance its biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve nucleophilic substitution reactions . Additionally, a retro Diels–Alder (RDA) procedure has been used in the synthesis of related compounds .

Scientific Research Applications

Synthesis and Potential Applications

The compound 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, due to its complex structure, is related to various synthesized derivatives that have been explored for different scientific and medicinal applications. The research focuses on the synthesis of novel compounds and their potential use in treating diseases or as tools in biochemical research.

  • Antihistaminic Agents : Studies have identified compounds within the triazoloquinazoline family as potential antihistaminic agents. These compounds have shown significant protection against histamine-induced bronchospasm in animal models, indicating their potential as new classes of H1-antihistaminic agents with minimal sedation effects compared to standard treatments (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).

  • Anticancer Activity : Derivatives of triazoloquinazoline have been explored for their anticancer properties. Some synthesized compounds have demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting a potential pathway for developing new anticancer medications (Reddy et al., 2015).

  • Antimicrobial and Nematicidal Properties : Triazoloquinazoline derivatives have been synthesized and evaluated for antimicrobial and nematicidal activities. Certain compounds showed significant activity against a range of bacteria and fungal strains, as well as nematodes, highlighting their potential as antimicrobial and nematicidal agents (Reddy et al., 2016).

  • Adenosine Receptor Antagonists : Studies on 2-amino[1,2,4]triazolo[1,5-c]quinazolines have identified them as potent adenosine receptor antagonists, useful in researching cardiovascular diseases, neurodegenerative disorders, and cancer. These compounds show high affinity and selectivity toward adenosine receptor subtypes, suggesting their utility in developing targeted therapies (Burbiel et al., 2016).

  • Tubulin Polymerization Inhibitors : Research has produced triazoloquinazolinone-based compounds acting as tubulin polymerization inhibitors, showing significant anticancer activity. These findings support the potential of such compounds in cancer therapy, particularly in disrupting cancer cell growth and metastasis (Driowya et al., 2016).

  • Antibacterial Activity and Molecular Docking Studies : Substituted triazoloquinazolines have been synthesized and evaluated for their antibacterial properties, with some compounds showing excellent activity against standard drugs. Molecular docking studies further elucidate their mechanism of action, paving the way for the development of new antibacterial agents (Mood et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities . This suggests that the compound may target pathogens responsible for these diseases.

Mode of Action

The exact mode of action of This compound It’s synthesized by the nucleophilic substitution reaction of a related compound with different aryl amines . This suggests that it might interact with its targets through a similar mechanism.

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have shown to affect the life cycle of hiv and tb pathogens , suggesting that it might interfere with the biochemical pathways of these pathogens.

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that it might have similar effects.

Biochemical Analysis

Biochemical Properties

3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine plays a significant role in biochemical reactions due to its ability to bind with enzymes and proteins. It interacts with enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity . This inhibition can lead to various therapeutic effects, including anti-inflammatory and neuroprotective actions. The compound also binds to receptors like GABA_A, modulating their activity and influencing neurotransmission .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell viability in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also affects gene expression by modulating transcription factors and signaling pathways, leading to changes in protein synthesis and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and altered metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective actions . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects depends on the species and the duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can also influence the metabolism of other drugs by inhibiting or inducing metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins, which facilitate its uptake and distribution . The compound tends to accumulate in tissues with high lipid content, such as the brain and liver .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on metabolic enzymes and signaling pathways . The compound may also undergo post-translational modifications, such as phosphorylation, which can influence its localization and function .

Properties

IUPAC Name

3-(3-methylphenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-3-4-7-13-22-20-17-11-5-6-12-18(17)26-21(23-20)19(24-25-26)16-10-8-9-15(2)14-16/h5-6,8-12,14H,3-4,7,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXKNJKTHKZGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.